Cas no 2171241-77-1 ((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid)

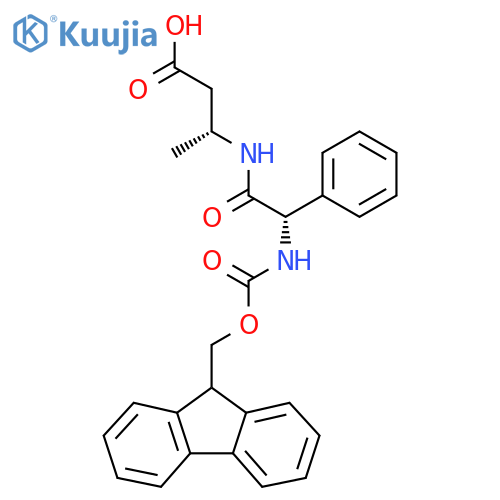

2171241-77-1 structure

商品名:(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid

- 2171241-77-1

- (3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid

- EN300-1548735

-

- インチ: 1S/C27H26N2O5/c1-17(15-24(30)31)28-26(32)25(18-9-3-2-4-10-18)29-27(33)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23,25H,15-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t17-,25+/m1/s1

- InChIKey: KVMUBWGGSMJCLG-NSYGIPOTSA-N

- ほほえんだ: O(C(N[C@@H](C1C=CC=CC=1)C(N[C@H](C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 458.18417193g/mol

- どういたいしつりょう: 458.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 9

- 複雑さ: 700

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1548735-0.25g |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |

2171241-77-1 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1548735-10000mg |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |

2171241-77-1 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1548735-0.1g |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |

2171241-77-1 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1548735-5.0g |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |

2171241-77-1 | 5g |

$9769.0 | 2023-06-06 | ||

| Enamine | EN300-1548735-0.5g |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |

2171241-77-1 | 0.5g |

$3233.0 | 2023-06-06 | ||

| Enamine | EN300-1548735-500mg |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |

2171241-77-1 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1548735-1.0g |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |

2171241-77-1 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1548735-250mg |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |

2171241-77-1 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1548735-2500mg |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |

2171241-77-1 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1548735-5000mg |

(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |

2171241-77-1 | 5000mg |

$9769.0 | 2023-09-25 |

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

2171241-77-1 ((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid) 関連製品

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量